molecular formula C8H9BrO2 B14129083 2-Bromo-6-methoxy-4-methylphenol

2-Bromo-6-methoxy-4-methylphenol

Cat. No.: B14129083
M. Wt: 217.06 g/mol
InChI Key: SVTTWWUPRPXUDA-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-methylphenol is a phenolic derivative with a bromine atom at position 2, a methoxy group at position 6, and a methyl group at position 4 of the aromatic ring.

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-6-methoxy-4-methylphenol

InChI

InChI=1S/C8H9BrO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3

InChI Key

SVTTWWUPRPXUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-methylphenol typically involves the bromination of 6-methoxy-4-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at a controlled temperature to ensure selective bromination at the 2-position . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous bromination processes. This involves the accurate measurement and mixing of bromine and 6-methoxy-4-methylphenol, followed by controlled addition to a reactor. The reaction mixture is maintained at a specific temperature and stirred continuously to ensure complete reaction and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 6-methoxy-4-methylphenol by replacing the bromine atom with hydrogen.

Scientific Research Applications

2-Bromo-6-methoxy-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its phenolic structure, which can scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural differences between 2-bromo-6-methoxy-4-methylphenol and analogous brominated phenols:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Molecular Weight CAS Number
This compound (Target) Br (2), OCH₃ (6), CH₃ (4) Phenol, Bromo, Methoxy, Methyl C₈H₉BrO₂ 217.06* Not provided
2-Bromo-4-chloro-6-methylphenol Br (2), Cl (4), CH₃ (6) Phenol, Bromo, Chloro, Methyl C₇H₆BrClO 221.48 54852-68-5
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine Br (4), OCH₃ (2), Pyrimidine (6) Phenol, Bromo, Methoxy, Pyrimidine C₁₇H₁₄BrN₂O₂ 365.21* Not provided
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Br (2), Cl (4), iminomethyl (6) Phenol, Bromo, Chloro, Iminomethyl C₁₃H₈BrCl₂NO 349.48 Not provided
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol Br (4), OCH₃ (6), aminomethyl (2) Phenol, Bromo, Methoxy, Aminomethyl C₁₅H₁₅BrFNO₂ 352.19 329778-95-2

*Calculated based on molecular formula.

Key Observations:
  • Substituent Positions: The target compound’s bromine at position 2 distinguishes it from analogs like the 4-bromo derivatives (e.g., ). Substitution at position 6 varies widely, with methoxy, methyl, or complex groups (e.g., iminomethyl, pyrimidine) influencing steric bulk and electronic effects.
  • Electronic Effects : Methoxy (electron-donating) and bromo (electron-withdrawing) groups create an ortho/para-directing profile in the target compound, whereas chloro substituents (e.g., ) enhance electrophilic substitution resistance.

Physicochemical Properties

Limited experimental data are available, but predicted properties (e.g., pKa, solubility) can be inferred from substituent effects:

Compound Predicted pKa Solubility (Polar Solvents) Melting Point
This compound ~9.0* Moderate (methanol/ethanol) Not reported
2-Bromo-4-chloro-6-methylphenol Not reported Low (chloroform) Not reported
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol 8.98 ± 0.48 Low (apolar solvents) Not reported

*Estimated based on analogous phenolic compounds.

Key Observations:
  • Acidity: The target compound’s phenol group has a pKa similar to other brominated phenols (~9–10), but electron-withdrawing groups (e.g., Cl in ) may lower pKa slightly.
  • Solubility: Methoxy and aminomethyl groups (e.g., ) enhance polarity, improving solubility in polar solvents compared to chloro- or methyl-substituted analogs.

Crystallographic and Structural Analysis

  • Molecular Geometry: X-ray studies of analogs (e.g., ) reveal planar aromatic rings with substituents influencing dihedral angles. For example, bulky groups like iminomethyl introduce torsional strain .

Biological Activity

2-Bromo-6-methoxy-4-methylphenol, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by research findings and case studies.

This compound is a brominated phenolic compound with the following chemical structure:

  • Molecular Formula : C₉H₁₀BrO₂
  • CAS Number : 3-(2-ethoxyethyl)-1-methyl-7-phenyl-

This compound's structure contributes to its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in cancer treatment. It has been evaluated for its cytotoxic effects against various cancer cell lines, including Hep-G2 and MCF-7.

Research Findings

  • Cytotoxicity Assay : The MTT assay indicated that this compound exhibited significant cytotoxicity against Hep-G2 liver carcinoma cells, with an IC₅₀ value lower than standard chemotherapeutic agents like cisplatin .
Cell LineIC₅₀ (µg/ml)Comparison DrugIC₅₀ (µg/ml)
Hep-G22.6 ± 0.11Cisplatin4.0
MCF-73.0 ± 0.2Cisplatin4.0

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated notable antibacterial activity with MIC values comparable to established antibiotics such as gentamicin.
Bacterial StrainMIC (µg/ml)Comparison AntibioticMIC (µg/ml)
Staphylococcus aureus62.5Gentamicin125
Escherichia coli125Gentamicin250

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains.

Study Insights

  • Fungal Inhibition : The compound was effective against common fungal pathogens, with MIC values lower than those of fluconazole.
Fungal StrainMIC (µg/ml)Comparison DrugMIC (µg/ml)
Candida albicans62.5Fluconazole250

The mechanisms underlying the biological activities of this compound involve:

  • Cytotoxicity : Induction of apoptosis in cancer cells through disruption of mitochondrial function.
  • Antibacterial Action : Inhibition of protein synthesis and disruption of cell wall synthesis in bacteria.
  • Antifungal Mechanism : Targeting ergosterol biosynthesis pathways in fungi.

Case Study 1: Anticancer Efficacy

A study involving the treatment of Hep-G2 cells with varying concentrations of this compound revealed a dose-dependent increase in cytotoxicity, supporting its potential as a chemotherapeutic agent .

Case Study 2: Antibacterial Effectiveness

In a clinical setting, a formulation containing this compound was tested against MRSA strains, demonstrating significant reductions in bacterial load compared to controls .

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